
シプロフロキサシン-d8 塩酸塩
説明
シプロフロキサシン-d8 (塩酸塩) は、第2世代のフルオロキノロン系抗生物質であるシプロフロキサシンの重水素化された形態です。重水素原子はピペラジン環の水素原子に置き換わり、薬物動態と代謝経路の研究に役立ちます。 この化合物は、主に分析化学、特に質量分析法における内部標準として使用され、さまざまなサンプル中のシプロフロキサシンレベルを定量化するのに役立ちます .
科学的研究の応用
Analytical Applications
Internal Standard for Quantification
Ciprofloxacin-d8 hydrochloride serves as an internal standard in various analytical techniques. Its deuterated nature allows for accurate quantification of ciprofloxacin in complex matrices. The following methods are commonly employed:
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This method is frequently used to determine ciprofloxacin levels in environmental samples such as groundwater and wastewater. The presence of ciprofloxacin-d8 enhances the sensitivity and specificity of the analysis due to its distinct mass shift (M+8) compared to the non-deuterated form .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is utilized for analyzing hospital wastewater and biological samples like chicken feces. The use of ciprofloxacin-d8 as an internal standard improves the accuracy of quantifying ciprofloxacin concentrations, critical for assessing environmental contamination and pharmacokinetic studies .
Therapeutic Research
Evaluation of Efficacy
Ciprofloxacin-d8 has been incorporated into various therapeutic studies to evaluate the efficacy of ciprofloxacin formulations. For example, a study investigated liposome-encapsulated ciprofloxacin for treating infections caused by Coxiella burnetii. In this study, ciprofloxacin-d8 was used as an internal standard to measure drug concentrations in lung tissues, demonstrating improved therapeutic outcomes compared to traditional oral administration .
Cancer Research
Recent investigations have also explored the potential anticancer properties of ciprofloxacin. Studies indicate that ciprofloxacin can induce apoptosis in various cancer cell lines, including those from transitional cell carcinoma of the bladder. The use of ciprofloxacin-d8 allows researchers to accurately assess drug concentrations necessary for achieving therapeutic effects without interference from other compounds .
Pharmacokinetic Studies
Ciprofloxacin-d8 hydrochloride plays a significant role in pharmacokinetic studies that assess how drugs are absorbed, distributed, metabolized, and excreted in biological systems. It provides a reliable reference point for determining the pharmacokinetic parameters of ciprofloxacin.
- Bioavailability Studies : By using ciprofloxacin-d8 as an internal standard, researchers can accurately measure the bioavailability of different formulations of ciprofloxacin. This is particularly important when comparing intravenous versus oral administration routes .
- Toxicological Assessments : Ciprofloxacin-d8 is also utilized in toxicological studies to evaluate potential side effects and hepatotoxicity associated with fluoroquinolone antibiotics. Its distinct mass profile aids in differentiating between drug-related effects and background noise from other metabolites .
Summary Table: Applications of Ciprofloxacin-d8 Hydrochloride
Application Area | Methodology | Purpose |
---|---|---|
Analytical Chemistry | UHPLC-MS/MS | Quantification in environmental samples |
LC-MS | Analysis in biological matrices | |
Therapeutic Research | Liposome Encapsulation Studies | Evaluate efficacy against specific pathogens |
Cancer Cell Line Studies | Investigate anticancer properties | |
Pharmacokinetics | Bioavailability Studies | Measure absorption and distribution |
Toxicological Assessments | Evaluate safety and side effects |
作用機序
シプロフロキサシン-d8 (塩酸塩) は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって効果を発揮します。これらの酵素に結合することにより、この化合物は細菌のDNAのスーパーコイルを阻止し、それによってDNA複製を阻害し、細菌細胞死をもたらします。 重水素原子は作用機序を変更しませんが、代謝研究における化合物の追跡に役立ちます .
類似化合物:
シプロフロキサシン: シプロフロキサシン-d8 (塩酸塩) の非重水素化形態。
オフロキサシン: 同様の作用機序を持つ別のフルオロキノロン系抗生物質。
レボフロキサシン: グラム陽性菌に対して活性が向上した第3世代のフルオロキノロン。
比較: シプロフロキサシン-d8 (塩酸塩) は、重水素原子の存在のためにユニークであり、分析研究のための理想的な内部標準となります。非重水素化された対応物とは異なり、質量分析法により正確で信頼性の高い結果を提供します。 さらに、重水素化された形態は、親化合物の生物学的活性を変更することなく、薬物動態と代謝経路を研究するのに役立ちます .
生化学分析
Biochemical Properties
Ciprofloxacin-d8, Hydrochloride shares a common mechanism of action with other fluoroquinolones: it inhibits DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, Ciprofloxacin-d8, Hydrochloride prevents bacterial DNA replication, thus exerting its antibacterial effect .
Cellular Effects
Ciprofloxacin-d8, Hydrochloride has been shown to have dramatic effects on the mitochondrial genome . It stops the normal maintenance and transcription of mitochondrial DNA by changing mtDNA topology, causing impaired mitochondrial energy production and blocking cellular growth and differentiation .
Molecular Mechanism
The molecular mechanism of Ciprofloxacin-d8, Hydrochloride involves the inhibition of bacterial DNA gyrase . While it is designed to inhibit the bacterial topoisomerase gyrase, it also inhibits the topoisomerase 2 of our own cells . This inhibition of topoisomerase 2 is especially important in the replication of the mitochondrial genome .
Temporal Effects in Laboratory Settings
It is known that fluoroquinolones, including Ciprofloxacin, are generally well-tolerated, but some patients develop severe health problems, among them tendon rupture, permanent nerve damage, or depression .
Dosage Effects in Animal Models
It is known that fluoroquinolones, including Ciprofloxacin, have been shown to cause arthropathy in immature animals of most species tested .
Metabolic Pathways
It is known that fluoroquinolones are metabolized in the liver and excreted by the kidneys .
Transport and Distribution
It is known that the presence of divalent cations (Ca2+) significantly facilitated the transport of Ciprofloxacin in the columns due to the complexation between Ciprofloxacin and Ca2+ .
Subcellular Localization
It is known that fluoroquinolones, including Ciprofloxacin, are distributed widely throughout the body, including in the bile, lungs, kidneys, liver, gallbladder, uterus, seminal fluid, and prostatic tissue .
準備方法
合成経路と反応条件: シプロフロキサシン-d8 (塩酸塩) の合成には、シプロフロキサシンのピペラジン環への重水素原子の組み込みが含まれます。このプロセスは通常、重水素化ピペラジンの合成から始まり、その後、他の中間体と反応させて最終生成物を形成します。反応条件には、重水素化溶媒と触媒の使用が含まれることが多く、重水素原子の組み込みを保証します。
工業生産方法: シプロフロキサシン-d8 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、製品の純度と一貫性を確保するための厳格な品質管理措置が含まれています。 最終生成物は通常、安定性と溶解性を向上させるために塩酸塩の形で得られます .
化学反応の分析
反応の種類: シプロフロキサシン-d8 (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてオキソ誘導体を形成する可能性があります。
還元: 還元反応はケト基をヒドロキシル基に変換できます。
置換: キノロン環のフッ素原子は、特定の条件下で他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
生成される主要な生成物:
酸化: オキソ誘導体の生成。
還元: ヒドロキシル誘導体の生成。
置換: 置換キノロン誘導体の生成 .
4. 科学研究への応用
シプロフロキサシン-d8 (塩酸塩) は、科学研究において幅広い用途があります。
化学: さまざまなサンプル中のシプロフロキサシンを定量化する質量分析法における内部標準として使用されます。
生物学: シプロフロキサシンの代謝経路と薬物動態を研究するのに役立ちます。
医学: 臨床研究で使用され、生物学的流体中のシプロフロキサシンレベルをモニタリングします。
類似化合物との比較
Ciprofloxacin: The non-deuterated form of Ciprofloxacin-d8 (hydrochloride).
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Comparison: Ciprofloxacin-d8 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical studies. Unlike its non-deuterated counterparts, it provides more accurate and reliable results in mass spectrometry. Additionally, the deuterated form helps in studying the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound .
生物活性
Ciprofloxacin-d8 hydrochloride is a deuterated derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound exhibits significant biological activity against a broad spectrum of bacterial pathogens, making it a valuable tool in both clinical and research settings. This article explores the biological activity of ciprofloxacin-d8 hydrochloride, including its mechanism of action, pharmacokinetics, and relevant case studies.
Ciprofloxacin-d8 hydrochloride functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This inhibition prevents the supercoiling of DNA, ultimately leading to bacterial cell death. The binding affinity of ciprofloxacin-d8 for bacterial DNA gyrase is significantly higher than that for mammalian counterparts, which contributes to its selective toxicity against bacteria .
Pharmacokinetics
The pharmacokinetic profile of ciprofloxacin-d8 hydrochloride is similar to that of its parent compound, ciprofloxacin. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 70-80% (oral) |
Volume of Distribution | 2.00-3.04 L/kg |
Half-life | Approximately 4 hours |
Protein Binding | 20-40% |
Elimination Route | Primarily renal |
Ciprofloxacin-d8 is primarily metabolized by CYP1A2, with metabolites accounting for approximately 15% of the total dose .
Biological Activity Against Pathogens
Ciprofloxacin-d8 hydrochloride demonstrates potent activity against various Gram-positive and Gram-negative bacteria. Studies have shown its efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The compound is particularly noted for its effectiveness in treating infections caused by multidrug-resistant strains.
Case Studies
-
Efficacy in Murine Models
A study evaluated the efficacy of liposome-encapsulated ciprofloxacin (including ciprofloxacin-d8) in treating Coxiella burnetii infections in mice. Mice treated with this formulation exhibited reduced splenomegaly and lower bacterial loads compared to those receiving standard oral ciprofloxacin treatment . This highlights the potential for enhanced delivery systems to improve therapeutic outcomes. -
Pharmacokinetic Interactions
Another investigation assessed the impact of antacids on the bioavailability of ciprofloxacin. Results indicated that co-administration with calcium carbonate significantly reduced the bioavailability to approximately 60%, while aluminum hydroxide further decreased it to about 15%. These findings underscore the importance of understanding drug interactions in clinical settings .
Research Findings
Recent research has focused on optimizing formulations of ciprofloxacin-d8 to enhance its antibacterial activity and pharmacokinetic properties. For instance, studies on liposome-encapsulated forms have shown improved efficacy against respiratory pathogens by enhancing drug delivery to infected tissues . Furthermore, computational models have been employed to predict absorption profiles and optimize dosing regimens based on solubility and permeability characteristics .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIOSKKIYDRIQ-JCYLEXHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678689 | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216659-54-9 | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。